3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)-
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Overview
Description
3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)-: is a chemical compound with a molecular formula of C10H16N2 It is known for its unique structure, which includes a pyridinol group and a nitro-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)- typically involves the reaction of 3-hydroxy-2-imino-1(2H)-pyridine sulfonic acid monohydrate with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: Used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which 3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)- exerts its effects involves interactions with molecular targets and pathways. The nitro group can participate in redox reactions, while the pyridinol group can form hydrogen bonds and coordinate with metal ions. These interactions can influence biological activity and chemical reactivity.
Comparison with Similar Compounds
2-Amino-3-hydroxypyridine: Similar in structure but with an amino group instead of a nitro group.
2-Hydroxy-3-nitropyridine: Similar in structure but with the nitro group in a different position.
Properties
CAS No. |
55609-27-3 |
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Molecular Formula |
C10H8N4O3 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
2-[(3-nitropyridin-2-yl)amino]pyridin-3-ol |
InChI |
InChI=1S/C10H8N4O3/c15-8-4-2-6-12-10(8)13-9-7(14(16)17)3-1-5-11-9/h1-6,15H,(H,11,12,13) |
InChI Key |
MVLWKGNAOGDLLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=C(C=CC=N2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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